molecular formula C9H16ClNO4 B2738622 1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride CAS No. 2413878-30-3

1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride

Cat. No. B2738622
CAS RN: 2413878-30-3
M. Wt: 237.68
InChI Key: CKPQVSUTBGMZEB-UHFFFAOYSA-N
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Description

“1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride” is a chemical compound . It’s a type of carboxylic acid compound with a cyclic structure . This compound may have potential applications, such as being used as an intermediate in organic synthesis or as a ligand in metal-catalyzed reactions .

Scientific Research Applications

Antibacterial Applications

The exploration of spirocyclic derivatives, including 1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid; hydrochloride, has been significant in the search for new antibacterial agents. A study by Lukin et al. (2022) synthesized derivatives of ciprofloxacin using 1-oxa-9-azaspiro[5.5]undecane, testing against various bacterial strains. These derivatives displayed distinct activity against gram-negative and gram-positive strains, showcasing potential as antibacterial agents (Lukin et al., 2022).

Chemical Synthesis and Modification

The chemical synthesis and modification of 1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid; hydrochloride derivatives have been explored for various applications, including in the development of new pharmaceutical compounds and research reagents. Rao et al. (2016) described a new reagent, Fmoc-OASUD, for the preparation of Fmoc-amino acids, showcasing its utility in avoiding impurities typically associated with Lossen rearrangement. This highlights its role in synthesizing peptides and other organic compounds with high purity and yield (Rao et al., 2016).

Synthesis of Spiroacetals and Spirocyclic Compounds

The synthesis of spiroacetals and spirocyclic compounds is another area where 1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid; hydrochloride finds application. Studies have demonstrated the utility of this compound and its derivatives in synthesizing complex organic molecules. For instance, Iwata et al. (1985) achieved the stereoselective synthesis of (R)- and (S)-1,7-Dioxaspiro[5.5]undecane, indicating its significance in the synthesis of pheromones and other biologically active molecules (Iwata et al., 1985).

Novel Reagents and Synthetic Pathways

The development of novel reagents and synthetic pathways using 1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid; hydrochloride derivatives has been an area of interest for chemists. For example, Goubert et al. (2009) described a flexible route to new spirodioxanes, oxathianes, and morpholines, showcasing the versatility of these compounds in synthesizing a wide range of spiroketal compounds efficiently and with high yields (Goubert et al., 2009).

properties

IUPAC Name

1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c11-8(12)7-5-13-6-9(14-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMCIBNLHGYYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC(O2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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